(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
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Description
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Dipolar Cycloaddition Reaction and Preclinical Profiling : A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, including derivatives related to the specified compound. These compounds demonstrated significant receptor occupancy and solubility, making them candidates for clinical trials in mood disorder treatment (Chrovian et al., 2018).
Structural Characterization and DFT Study : A three-step substitution reaction was used to obtain boric acid ester intermediates, including compounds structurally similar to the specified molecule. Their structures were confirmed using various spectroscopic methods and X-ray diffraction, with DFT calculations corroborating the findings (Huang et al., 2021).
Pharmacological Aspects
Anticonvulsant Agents : Derivatives of methanones, structurally related to the specified compound, were synthesized and evaluated for anticonvulsant activities. Certain derivatives showed potent effects, suggesting potential applications in seizure disorders (Malik & Khan, 2014).
Inhibitor for Treatment of Pain : A novel series of derivatives structurally similar to the specified compound were identified as TRPV4 channel antagonists, showing potential as analgesic agents in preclinical models (Tsuno et al., 2017).
Antimicrobial and Anticancer Agents : Some synthesized derivatives showed significant antimicrobial activity, with certain compounds having potent anticancer properties as well, indicating the potential for broad-spectrum pharmaceutical applications (Kumar et al., 2012).
Molecular Structure and Analysis
Crystal and Molecular Structure Analysis : The crystal structure of compounds related to the specified chemical was analyzed, providing insights into molecular interactions and stability, which is essential for understanding its pharmacological potential (Lakshminarayana et al., 2009).
Insecticidal Activity and DFT Study : The synthesized compound demonstrated insecticidal activity, with its structure characterized through various spectroscopic techniques, providing a foundation for further exploration in pest control applications (Shi et al., 2008).
properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-3-11-13(16)14(18-8-17-11)22-10-4-5-20(6-10)15(21)12-7-23-9(2)19-12/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKYDKWHOHIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CSC(=N3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.